4-Hexylphenyl acetate
CAS No.: 55168-28-0
Cat. No.: VC19584837
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55168-28-0 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (4-hexylphenyl) acetate |
| Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |
| Standard InChI Key | QXHXJRGYTGTETP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)OC(=O)C |
Introduction
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis typically involves the esterification of 4-hexylphenol with acetic anhydride or acetic acid under acidic catalysis. Sulfuric acid is commonly employed, with reaction yields influenced by temperature and molar ratios . For example:
Optimized conditions (e.g., 80–100°C, 6–8 hours) achieve yields exceeding 80%.
Alternative Methods
Palladium-catalyzed cross-coupling reactions have been explored for specialized derivatives, particularly in materials science. For instance, Suzuki-Miyaura coupling enables the integration of 4-hexylphenyl groups into conjugated polymers for organic photovoltaics .
Physicochemical Properties
Key properties are summarized below:
The compound’s low polarity and high thermal stability make it ideal for solvent applications requiring inertness .
Recent Research Advances
High-Efficiency Solar Cells
Recent work demonstrates that 4-hexylphenyl acetate-derived acceptors reduce crystallinity in bulk heterojunctions, improving exciton dissociation. This approach yielded a record 18.2% efficiency in ternary OPVs .
Pharmacological Intermediates
The compound serves as a precursor in peptidase inhibitor synthesis. Functionalization at the phenyl ring enhances binding affinity to bacterial signal peptidases, offering antibiotic potential .
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